tert-Butyl (3-(5-bromonicotinamido)propyl)carbamate
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Overview
Description
tert-Butyl (3-(5-bromonicotinamido)propyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 3-(5-bromonicotinamido)propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(5-bromonicotinamido)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(5-bromonicotinamido)propylamine. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with optimization for larger scale reactions, including considerations for reaction time, temperature, and purification processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-(5-bromonicotinamido)propyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed:
- Substitution reactions typically yield substituted propyl derivatives.
- Hydrolysis reactions yield the corresponding amine and carbon dioxide .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (3-(5-bromonicotinamido)propyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various functionalized compounds .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. It may be used in the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(5-bromonicotinamido)propyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
3-(Boc-amino)propyl bromide: Another compound with a similar structure but different functional groups.
Uniqueness: tert-Butyl (3-(5-bromonicotinamido)propyl)carbamate is unique due to the presence of both the bromonicotinamido and carbamate groups, which confer distinct reactivity and binding properties compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research
Properties
IUPAC Name |
tert-butyl N-[3-[(5-bromopyridine-3-carbonyl)amino]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(20)18-6-4-5-17-12(19)10-7-11(15)9-16-8-10/h7-9H,4-6H2,1-3H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUUJCVPOASDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=CN=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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